![molecular formula C16H13NO5S B2864174 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-11-3](/img/structure/B2864174.png)
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
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Description
Synthesis Analysis
While specific synthesis methods for MPSPI were not found, similar compounds have been synthesized through ring cleavage methodology reactions . This involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of MPSPI is C16H13NO5S, and it has an average mass of 331.343 Da . The structure includes a 5(2H)-isoxazolone ring, a phenyl group, and a 4-methoxyphenyl sulfonyl group .Scientific Research Applications
Potentiometric Sensors for Heavy Metal Detection
This compound has been utilized in the synthesis of new molecules for potentiometric sensors that are selective to Pb^2+ ions . These sensors have shown a low detection limit and a Nernstian response over a wide concentration range, making them highly effective for detecting lead in various environments .
COX-2 Inhibitors for Anti-inflammatory Drugs
Derivatives of this compound have been designed as selective COX-2 inhibitors . These inhibitors play a crucial role in reducing inflammation, pain, and fever by targeting the COX-2 enzyme, which is involved in the production of inflammatory mediators .
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXBIKRRREKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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